2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene
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Overview
Description
2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4IO. It is a halogenated aromatic compound featuring fluorine, iodine, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties and reactivity, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactionsFor instance, the compound can be synthesized via the iodination of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-fluoro-1-azido-3-methoxy-5-(trifluoromethyl)benzene .
Scientific Research Applications
2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-iodo-3-methoxybenzene
- 2-Fluoro-1-iodo-5-methoxybenzene
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
Uniqueness
2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C8H5F4IO |
---|---|
Molecular Weight |
320.02 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-6-3-4(8(10,11)12)2-5(13)7(6)9/h2-3H,1H3 |
InChI Key |
WNZOZFHMKCBFBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)I)F |
Origin of Product |
United States |
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